Caffeidine Nitrate

Vue d'ensemble

Description

Caffeidine Nitrate, also known as Caffeine Impurity E Nitrate, is a pharmaceutical secondary standard and certified reference material . It is used for qualitatively and quantitatively detecting the caffeidine contained in caffeine .

Synthesis Analysis

The synthesis of Caffeidine Nitrate involves several steps :- Washing a filter medium with purified water, and drying a filter cake in a vacuum drying oven at 35-40 DEG C for 3-5 hours .

Molecular Structure Analysis

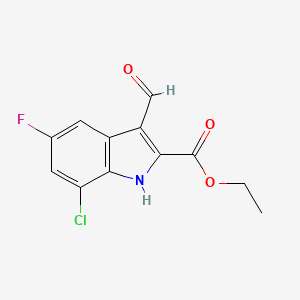

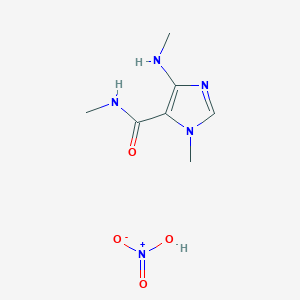

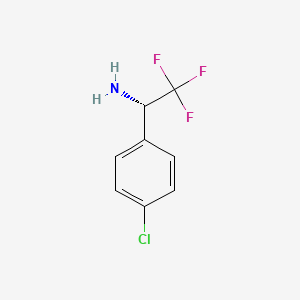

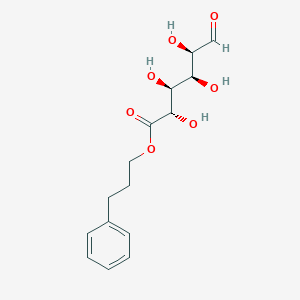

The empirical formula of Caffeidine Nitrate is C7H13N5O4 and its molecular weight is 231.21 .Physical And Chemical Properties Analysis

Caffeidine Nitrate is a certified reference material and pharmaceutical secondary standard . It is stored at a temperature between 2-30°C .Safety and Hazards

Mécanisme D'action

Target of Action

Caffeidine Nitrate, also known as Caffeine Impurity E Nitrate, is a derivative of caffeine . The primary targets of caffeine are the adenosine receptors in the central nervous system . By blocking these receptors, caffeine prevents adenosine, a neurotransmitter that promotes sleep and relaxation, from binding and exerting its effects .

Mode of Action

Caffeidine Nitrate likely shares a similar mode of action with caffeine. Caffeine acts by blocking the binding of adenosine to the adenosine A1 receptor, which enhances the release of the neurotransmitter acetylcholine . Caffeine has a three-dimensional structure similar to that of adenosine, allowing it to bind and block its receptors .

Biochemical Pathways

The biochemical pathways affected by caffeine involve the blocking of adenosine receptors and the subsequent increase in acetylcholine release . This leads to increased neuronal activity and the stimulation of the central nervous system . In bacteria, caffeine degradation occurs mainly through the pathways of N-demethylation and C-8 oxidation .

Pharmacokinetics

Caffeine, from which caffeidine nitrate is derived, is known to have high bioavailability and is rapidly absorbed from the gastrointestinal tract . It is metabolized in the liver and excreted through the kidneys .

Result of Action

The molecular and cellular effects of Caffeidine Nitrate’s action are likely to be similar to those of caffeine. Caffeine’s blocking of adenosine receptors leads to increased neuronal activity, resulting in a state of increased alertness and decreased fatigue .

Action Environment

The action, efficacy, and stability of Caffeidine Nitrate may be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption and efficacy of many drugs . .

Propriétés

IUPAC Name |

N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.HNO3/c1-8-6-5(7(12)9-2)11(3)4-10-6;2-1(3)4/h4,8H,1-3H3,(H,9,12);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFNYBSCQHXIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N(C=N1)C)C(=O)NC.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caffeidine Nitrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of caffeidine nitrate according to the research?

A1: The research highlights the use of caffeidine nitrate as a reference standard for qualitative and quantitative analysis of caffeidine []. This means it serves as a comparison tool to determine the presence and amount of caffeidine in samples, particularly those containing caffeine.

Q2: Can you describe the synthesis method for caffeidine nitrate outlined in the research?

A2: The synthesis involves reacting caffeine with liquid caustic soda (sodium hydroxide) at a specific mass ratio and temperature range []. This mixture is then neutralized with diluted nitric acid, cooled, and filtered. The resulting filter cake, which contains caffeidine nitrate, is washed and dried to obtain the final product [].

Q3: What analytical techniques were used to characterize the synthesized caffeidine nitrate?

A3: The abstract mentions comparing the "light spectrum property, the color spectrum property and the infrared spectrum" of the synthesized product with a standard reference substance of caffeidine []. This suggests the researchers utilized techniques like UV-Vis spectrophotometry, colorimetry, and infrared spectroscopy to confirm the identity and purity of the synthesized caffeidine nitrate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(4-Fluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1460412.png)

![7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1-oxide](/img/structure/B1460420.png)